molecular formula C8H18O B093506 3-Methyl-1-heptanol CAS No. 1070-32-2

3-Methyl-1-heptanol

Cat. No.: B093506
CAS No.: 1070-32-2
M. Wt: 130.23 g/mol
InChI Key: MUPPEBVXFKNMCI-UHFFFAOYSA-N
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Description

3-Methyl-1-heptanol: is an organic compound with the molecular formula C8H18O It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain3-Methylheptanol . It is a colorless liquid with a mild odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-heptanol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 3-methylheptanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

    Reduction of Ketones: Another method is the reduction of 3-methyl-2-heptanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

    Hydroformylation: This method involves the hydroformylation of 1-hexene to produce 3-methylheptanal, which is then hydrogenated to form this compound.

    Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-methylheptanal using catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-1-heptanol can be oxidized to form 3-methylheptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 3-methylheptane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide to form 3-methyl-1-heptyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 3-Methylheptanoic acid.

    Reduction: 3-Methylheptane.

    Substitution: 3-Methyl-1-heptyl chloride or bromide.

Scientific Research Applications

Chemistry:

    Solvent: 3-Methyl-1-heptanol is used as a solvent in organic synthesis and chemical reactions.

    Intermediate: It serves as an intermediate in the synthesis of various chemical compounds.

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the metabolism and enzymatic reactions involving alcohols.

Medicine:

    Pharmaceuticals: this compound is used in the synthesis of certain pharmaceutical compounds.

Industry:

    Fragrance and Flavor: It is used in the formulation of fragrances and flavors due to its mild odor.

    Plasticizers: It is used as a plasticizer in the production of plastics and polymers.

Mechanism of Action

Mechanism:

    Hydroxyl Group Interaction: The hydroxyl group in 3-methyl-1-heptanol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

    Metabolism: In biological systems, it is metabolized by alcohol dehydrogenase enzymes to form 3-methylheptanal, which can further undergo oxidation to form 3-methylheptanoic acid.

Molecular Targets and Pathways:

    Enzymatic Pathways: It primarily interacts with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase.

Comparison with Similar Compounds

    1-Heptanol: Similar in structure but lacks the methyl group on the third carbon.

    2-Methyl-1-heptanol: Similar but with the methyl group on the second carbon.

    3-Methyl-2-heptanol: Similar but with the hydroxyl group on the second carbon.

Uniqueness:

    Position of Methyl Group: The presence of the methyl group on the third carbon makes 3-methyl-1-heptanol unique in its reactivity and physical properties compared to its isomers.

    Applications: Its specific structure makes it suitable for certain applications in the fragrance and flavor industry, as well as in the synthesis of specialized chemical compounds.

Properties

IUPAC Name

3-methylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPEBVXFKNMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910207
Record name 3-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-32-2
Record name 3-Methyl-1-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-HEPTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Magnesium turnings (2.0 g, 82.3 mmol) are etched with iodine, and 1 ml of a solution of 96% 1-chloro-2-methylhexane (11 g, 78.5 mmol) in tetrahydrofuran (10 ml) is added at 60° C. The reaction is started by the addition of 1,2-dibromoethane (0.2 ml), then the rest of the solution of 1-chloro-2-methylhexane is added dropwise. After dilution with tetrahydrofuran (15 ml) the mixture is stirred under reflux for 2.5 h. Gaseous formaldehyde is passed through the solution, whose temperature is kept at from 40° C. to 50° C. The mixture is stirred for a further 1 h at room temperature, then 30% sulfuric acid (10 ml) is added to hydrolyze the Grignard compound. The mixture is steam distilled and the distillate is extracted several times with ether. The extract is washed with sodium chloride solution, dried over sodium sulfate, and evaporated down.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-methyl-1-heptanol in the context of the provided research?

A1: The research paper "Biodegradation of Para Amino Acetanilide by Halomonas sp. TBZ3" [] identifies this compound as one of the degradation products of para-amino acetanilide (PAA) by the bacterial strain Halomonas sp. TBZ3. This suggests that Halomonas sp. TBZ3 can utilize PAA, a known environmental pollutant, as a carbon and energy source, breaking it down into less harmful substances, including this compound.

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